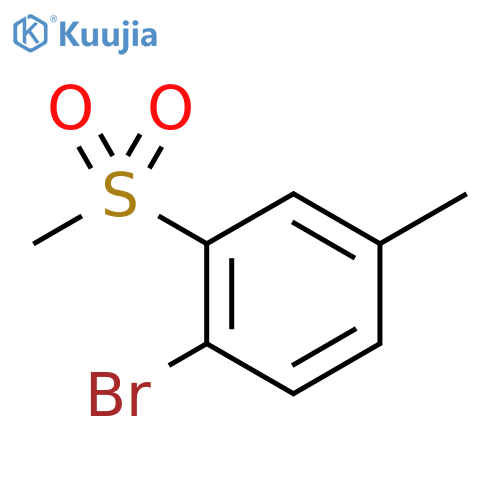Cas no 254897-01-3 (1-bromo-4-methyl-2-(methylsulfonyl)benzene)

1-bromo-4-methyl-2-(methylsulfonyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-4-methyl-2-(methylsulfonyl)benzene
-
- インチ: 1S/C8H9BrO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,1-2H3
- InChIKey: CIBPZWKCBQGNLF-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=CC=1Br)(=O)(=O)C
1-bromo-4-methyl-2-(methylsulfonyl)benzene Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603007-5g |
1-Bromo-4-methyl-2-(methylsulfonyl)benzene; . |
254897-01-3 | 5g |
€2218.40 | 2024-07-19 | ||
| abcr | AB603007-250mg |
1-Bromo-4-methyl-2-(methylsulfonyl)benzene; . |
254897-01-3 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB603007-1g |
1-Bromo-4-methyl-2-(methylsulfonyl)benzene; . |
254897-01-3 | 1g |
€659.60 | 2024-07-19 |
1-bromo-4-methyl-2-(methylsulfonyl)benzene 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
1-bromo-4-methyl-2-(methylsulfonyl)benzeneに関する追加情報
Comprehensive Overview of 1-Bromo-4-methyl-2-(methylsulfonyl)benzene (CAS No. 254897-01-3): Properties, Applications, and Industry Insights
1-Bromo-4-methyl-2-(methylsulfonyl)benzene (CAS No. 254897-01-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated benzene derivative, characterized by a methylsulfonyl group at the 2-position and a methyl substituent at the 4-position, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C8H9BrO2S and molecular weight of 249.13 g/mol make it particularly valuable for cross-coupling reactions and heterocycle synthesis.
Recent studies highlight the compound's role in Suzuki-Miyaura coupling, a pivotal reaction in modern drug discovery. Researchers are exploring its potential in creating biaryl structures, commonly found in FDA-approved kinase inhibitors. The methylsulfonyl moiety enhances electrophilicity, facilitating nucleophilic aromatic substitutions—a property leveraged in developing crop protection agents and material science additives. Analytical data from HPLC and GC-MS confirm its high purity (>98%), meeting stringent requirements for high-value chemical synthesis.
Environmental considerations drive innovation in handling brominated aromatic compounds. Advanced green chemistry protocols now employ catalytic methods to minimize waste during its utilization. The compound's stability under ambient conditions (storage recommendations: 2-8°C in amber glass) aligns with sustainable manufacturing trends. Patent analyses reveal growing applications in OLED materials, where its electron-withdrawing properties improve charge transport efficiency.
Thermodynamic studies demonstrate that 1-bromo-4-methyl-2-(methylsulfonyl)benzene exhibits remarkable thermal stability (decomposition >200°C), making it suitable for high-temperature reactions. Its solubility profile—soluble in DMSO, THF, and dichloromethane but insoluble in water—enables diverse solvent engineering approaches. X-ray crystallography data reveals planar molecular geometry, explaining its effectiveness in crystal engineering applications.
Industry reports project increased demand for functionalized benzene derivatives like CAS 254897-01-3, particularly in precision medicine development. The compound's regioselective reactivity allows selective modifications at the bromine position while preserving the methylsulfonyl group—a critical feature for structure-activity relationship studies. Recent publications in ACS journals highlight its use in creating PET radiotracers for neurological imaging.
Quality control protocols for 254897-01-3 emphasize rigorous spectroscopic characterization (1H/13C NMR, IR). The distinctive 1H NMR signals (δ 2.45 for methyl, 3.15 for methylsulfonyl) serve as fingerprints for batch verification. Emerging continuous flow chemistry platforms demonstrate 30% yield improvements in its downstream transformations compared to batch processes.
From a commercial perspective, 1-bromo-4-methyl-2-(methylsulfonyl)benzene occupies a niche but growing market segment. Suppliers now offer customized derivatization services to create tailored analogs for specific research needs. The compound's compatibility with microwave-assisted synthesis reduces reaction times from hours to minutes—an advantage for high-throughput screening applications in drug discovery pipelines.
Ongoing research explores the compound's potential in supramolecular chemistry, where its hydrogen bond acceptor capabilities enable novel self-assembly architectures. Computational chemistry models predict favorable binding interactions with biological targets, particularly in enzyme inhibition studies. These findings position CAS 254897-01-3 as a strategic building block for next-generation therapeutic candidates.
Handling guidelines recommend standard laboratory precautions despite its moderate hazard profile. The scientific community continues investigating biodegradation pathways for related sulfone-containing compounds, addressing environmental persistence concerns. These developments make 1-bromo-4-methyl-2-(methylsulfonyl)benzene a compound of interest for both academic and industrial researchers pursuing molecular innovation.
254897-01-3 (1-bromo-4-methyl-2-(methylsulfonyl)benzene) Related Products
- 13618-88-7(5,6,7,8-tetrahydroindolizine)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)
- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)
- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)
- 20328-15-8(3-Methylisoxazole-4-carboxylic Acid Ethyl Ester)
